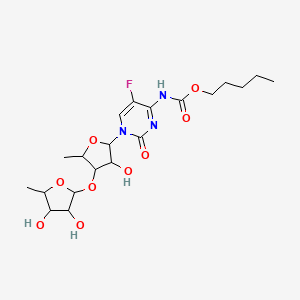

Capecitabine USP Impurity G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .

Scientific Research Applications

Chemical Profile

- Molecular Formula : C20H30FN3O9

- Molecular Weight : 475.46 g/mol

- Structure : The compound features specific acetylation at the 2' and 3' positions, which distinguishes it from other related impurities.

Pharmaceutical Research Applications

-

Quality Control and Stability Testing :

- Capecitabine USP Impurity G is critical in assessing the quality of pharmaceutical formulations. Its presence can significantly influence the stability and degradation pathways of capecitabine, impacting the overall efficacy of the drug .

- Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify impurities, ensuring that they remain within acceptable limits as per regulatory guidelines .

-

Pharmacokinetic Studies :

- Variations in impurity profiles can lead to altered pharmacokinetic parameters for capecitabine, affecting its therapeutic efficacy. Studies have shown that impurities can influence absorption, distribution, metabolism, and excretion of the active drug.

- Combination Therapies :

-

Nanoparticle Formulations :

- Recent advancements in drug delivery systems have explored the use of albumin-coated nanoparticles to enhance the site-specific delivery of capecitabine. This approach aims to minimize the effects of impurities like this compound while improving therapeutic efficacy.

Case Studies and Research Findings

- Phase II Clinical Trials : A study comparing capecitabine plus cisplatin with S-1 plus cisplatin for treating advanced gastric cancer highlighted that impurities could play a role in the safety and efficacy profiles observed in clinical settings. The results indicated similar response rates but varying toxicity profiles between the two regimens .

- Degradation Studies : Research has demonstrated that under stress conditions (e.g., acidic or alkaline environments), capecitabine formulations can yield different degradation products, including this compound. These findings emphasize the importance of monitoring impurities in ensuring drug stability and safety .

Mechanism of Action

The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .

Comparison with Similar Compounds

Capecitabine: The parent compound, used widely in chemotherapy.

5-Fluorouracil (5-FU): The active metabolite of capecitabine.

Tegafur: Another prodrug of 5-FU used in cancer treatment.

Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .

Biological Activity

Capecitabine USP Impurity G, also known as 2',3'-Di-O-acetylcapecitabine, is a significant impurity associated with the chemotherapeutic agent capecitabine. While capecitabine itself is an established prodrug that converts to the active antimetabolite 5-fluorouracil (5-FU), the biological activity of its impurities, particularly this compound, is crucial for understanding the overall pharmacological profile and safety of capecitabine formulations.

Chemical Profile

- Molecular Formula : C20H30FN3O9

- Molecular Weight : 475.46 g/mol

- Structure : this compound features specific acetylation at the 2' and 3' positions, distinguishing it from other related compounds.

Biological Activity Overview

Although this compound itself does not exhibit significant biological activity, its presence in pharmaceutical formulations can influence the pharmacokinetics and pharmacodynamics of capecitabine. The degradation pathways and stability of this impurity are essential for ensuring the efficacy and safety of capecitabine-based therapies.

Impact on Drug Efficacy

- Bioavailability : The presence of impurities like this compound can affect the bioavailability of capecitabine, potentially altering therapeutic outcomes.

- Stability : Understanding the stability of this compound under various conditions (e.g., pH changes, temperature) is vital for formulating effective drug delivery systems.

Degradation Studies

Research has shown that this compound can degrade under various stress conditions. A study analyzing acid-induced degradation demonstrated significant differences in retention times and degradation products when comparing untreated and treated samples of capecitabine formulations.

| Condition | Retention Time (min) | Area (µV sec) | % Degradation |

|---|---|---|---|

| Untreated Standard | 3.342 | 906348 | - |

| Treated Standard | 3.108 | 518257 | 42.82 |

| Untreated Test | 3.342 | 872061 | - |

| Treated Test | 3.108 | 642360 | 26.34 |

These findings indicate that impurities like this compound can significantly impact the stability and quality of pharmaceutical formulations.

Case Studies and Research Findings

- Pharmacokinetic Studies : Clinical trials have demonstrated that variations in impurity profiles can lead to altered pharmacokinetic parameters for capecitabine, affecting its therapeutic efficacy.

- Combination Therapies : In preclinical models, capecitabine has shown synergistic effects when combined with other agents like docetaxel, potentially influenced by impurities in the formulation.

- Nanoparticle Formulations : Recent developments in drug delivery systems utilizing albumin-coated nanoparticles have been explored to enhance the site-specific delivery of capecitabine while minimizing the effects of impurities like this compound .

Properties

Molecular Formula |

C20H30FN3O9 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

InChI |

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |

InChI Key |

VTELESLWOUWJLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.